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Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in nucleic acid-

based research and therapeutics. LNA monomers are bicyclic RNA analogs where a methylene

bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-

endo conformation. This structural constraint confers remarkable properties to LNA-containing

oligonucleotides, including enhanced thermal stability, improved target affinity and specificity,

and increased resistance to nuclease degradation.[1] While chemical solid-phase synthesis is

the standard method for producing these modified oligonucleotides, enzymatic synthesis offers

a promising alternative, particularly for creating longer and more complex constructs.[2][3][4]

These application notes provide detailed protocols for the enzymatic synthesis of LNA-

containing oligonucleotides using both template-dependent and template-independent

polymerases. The information is intended to guide researchers in the successful incorporation

of LNA nucleotides into DNA strands for various applications, from diagnostic probes to

therapeutic agents.
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The choice of polymerase is critical for the efficient incorporation of LNA nucleotides. Several

commercially available DNA polymerases have been evaluated for their ability to accept LNA-

triphosphate substrates. The following table summarizes the performance of various enzymes

as reported in the literature.
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Enzyme Family Polymerase
Reported
Efficiency for LNA
Incorporation

Key Findings

B-family
Phusion High-Fidelity

DNA Polymerase
High

Considered one of the

most efficient

enzymes for

incorporating single

and multiple LNA

nucleotides.[5][6][7][8]

Can extend a DNA

strand to its full length

after LNA

incorporation.[7]

KOD DNA

Polymerase
High

Efficiently

incorporates LNA

nucleotides and can

also read LNA-

containing templates.

[9] Has been used for

the amplification of

LNA-modified

libraries.[10]

9°Nm DNA

Polymerase
Moderate to High

Capable of

incorporating

dispersed α-L-LNA

thymine nucleotides.

[9]

Pfu DNA Polymerase Low to Moderate

Can incorporate LNA

nucleotides but may

fail to extend the

strand to full length.[7]

A-family Taq DNA Polymerase Low

Generally inefficient

for LNA nucleotide

incorporation.[5]
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Klenow Fragment Low

Inefficient for LNA

nucleotide

incorporation.[5]

X-family Human Polymerase β Low

Inefficient for α-L-LNA

nucleotide

incorporation.[9]

Y-family
S. solfataricus DNA

Polymerase IV (Dpo4)
Low

Inefficient for α-L-LNA

nucleotide

incorporation.[9]

Reverse Transcriptase
HIV Reverse

Transcriptase (RT)
Moderate

Can incorporate

dispersed α-L-LNA

thymine nucleotides.

[9]

Template Independent

Terminal

deoxynucleotidyl

Transferase (TdT)

Low (acts as chain

terminator)

Can incorporate single

LNA nucleotides, but

they often act as chain

terminators, even

without a 3'-O-

blocking group.[2]

Further research is

ongoing to engineer

TdT for controlled

enzymatic synthesis

of XNA.[2][11]

Experimental Protocols
Protocol 1: Template-Dependent Enzymatic Synthesis of
LNA-Containing DNA using Phusion DNA Polymerase
This protocol describes the incorporation of LNA nucleotides into a growing DNA strand using a

DNA template and Phusion High-Fidelity DNA Polymerase.

Materials:
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Phusion High-Fidelity DNA Polymerase (e.g., from Thermo Fisher Scientific)

5X Phusion HF or GC Buffer

dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)

LNA-nucleoside 5'-triphosphate (LNA-NTP) (e.g., LNA-A, LNA-T, LNA-G, LNA-C) (10 mM)

DNA template oligonucleotide

Primer oligonucleotide (complementary to the 3' end of the template)

Nuclease-free water

Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

Polyacrylamide gel (denaturing, e.g., 15-20%)

TBE buffer (Tris-borate-EDTA)

Procedure:

Reaction Setup:

On ice, prepare a 20 µL reaction mixture in a PCR tube as follows:

Component Volume Final Concentration

5X Phusion HF Buffer 4 µL 1X

dNTP mix (10 mM) 0.4 µL 200 µM each

LNA-NTP (10 mM) 0.4 µL 200 µM

DNA template (10 µM) 1 µL 0.5 µM

Primer (10 µM) 1 µL 0.5 µM

Phusion DNA Polymerase (2

U/µL)
0.2 µL 0.4 U
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| Nuclease-free water | to 20 µL | |

Note: The optimal concentration of LNA-NTP may need to be determined empirically.

Thermal Cycling:

Place the reaction tube in a thermal cycler and run the following program:

Initial Denaturation: 98°C for 30 seconds

25-30 Cycles:

Denaturation: 98°C for 10 seconds

Annealing: 55-65°C for 20 seconds (adjust based on primer Tm)

Extension: 72°C for 30 seconds/kb

Final Extension: 72°C for 5 minutes

Hold: 4°C

Analysis of Incorporation:

Add an equal volume of loading buffer to the reaction mixture.

Denature the sample by heating at 95°C for 5 minutes.

Load the sample onto a denaturing polyacrylamide gel.

Run the gel in 1X TBE buffer until the desired separation is achieved.

Visualize the DNA fragments using an appropriate method (e.g., SYBR Gold staining,

autoradiography if using radiolabeled primers). The presence of a product band of the

expected size indicates successful incorporation of the LNA nucleotide.

Protocol 2: Template-Independent Single LNA
Nucleotide Addition using Terminal deoxynucleotidyl
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Transferase (TdT)
This protocol is for adding a single LNA nucleotide to the 3'-terminus of a DNA oligonucleotide

in a template-independent manner. Note that LNA nucleotides often act as chain terminators for

TdT.[2]

Materials:

Terminal deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer (e.g., from

New England Biolabs)

DNA oligonucleotide with a 3'-OH end

LNA-nucleoside 5'-triphosphate (LNA-NTP) (1 mM)

Nuclease-free water

Loading buffer

Denaturing polyacrylamide gel

TBE buffer

Procedure:

Reaction Setup:

Prepare a 25 µL reaction mixture as follows:

Component Volume Final Concentration

5X TdT Reaction Buffer 5 µL 1X

DNA oligonucleotide (10 µM) 2.5 µL 1 µM

LNA-NTP (1 mM) 2.5 µL 100 µM

TdT (20 U/µL) 1 µL 20 U
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| Nuclease-free water | to 25 µL | |

Incubation:

Incubate the reaction at 37°C for 1 hour.

Inactivate the enzyme by heating at 70°C for 10 minutes.

Analysis:

Analyze the product by denaturing polyacrylamide gel electrophoresis as described in

Protocol 1. A shift in the band corresponding to the addition of one nucleotide will indicate

successful incorporation.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the template-dependent enzymatic

synthesis of an LNA-containing oligonucleotide.
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Enzymatic synthesis of LNA-containing oligonucleotides workflow.

Concluding Remarks
The enzymatic synthesis of LNA-containing oligonucleotides provides a powerful tool for

researchers in molecular biology and drug development. By selecting the appropriate

polymerase and optimizing reaction conditions, it is possible to efficiently incorporate LNA

monomers into DNA strands, thereby creating constructs with enhanced biophysical and

biological properties. The protocols and data presented here serve as a starting point for the

successful implementation of this technology in the laboratory. Further optimization may be

required depending on the specific sequence, the type of LNA modification, and the intended

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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